1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide
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Overview
Description
1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide is a complex organic compound with the molecular formula C21H26ClN3O2 and a molecular weight of 387.91. This compound is primarily used for research purposes and is not intended for human or veterinary use. It is known for its unique structure, which includes a chloro-substituted isoquinoline ring and a diethylcarbamoyl group attached to a cyclohexyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide involves multiple steps, typically starting with the preparation of the isoquinoline core. The chloro-substitution is introduced via electrophilic aromatic substitution reactions. The diethylcarbamoyl group is then attached through a nucleophilic substitution reaction, often using diethylcarbamoyl chloride as the reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain, likely due to its specialized use in research. standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions, are essential to ensure the compound’s integrity and purity.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the chloro-substituent or other functional groups.
Substitution: Nucleophilic substitution reactions are common, particularly involving the chloro group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile used.
Scientific Research Applications
1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: While not used directly in medicine, it serves as a model compound for developing new pharmaceuticals.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide involves its interaction with specific molecular targets. The chloro-substituted isoquinoline ring can interact with enzymes and proteins, potentially inhibiting their activity. The diethylcarbamoyl group may enhance the compound’s binding affinity to these targets, leading to more effective inhibition.
Comparison with Similar Compounds
Similar Compounds
1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide: Unique due to its specific substitution pattern and functional groups.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds share a similar core structure but differ in their functional groups and substitution patterns.
Uniqueness
This compound is unique due to its combination of a chloro-substituted isoquinoline ring and a diethylcarbamoyl group attached to a cyclohexyl moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for research applications.
Properties
IUPAC Name |
1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-3-25(4-2)20(27)21(12-8-5-9-13-21)24-19(26)17-14-15-10-6-7-11-16(15)18(22)23-17/h6-7,10-11,14H,3-5,8-9,12-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOJRVGHJGPBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CCCCC1)NC(=O)C2=CC3=CC=CC=C3C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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